2,2-Dichlorooctanal
Overview
Description
2,2-Dichlorooctanal is a chemical compound with the molecular formula C8H14Cl2O12. It has a molecular weight of 197.11. The compound is typically in liquid form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,2-Dichlorooctanal. However, dichloro compounds are often synthesized through various methods such as chlorination of alkanes, or the reaction of alcohols with thionyl chloride3.Molecular Structure Analysis
The InChI code for 2,2-Dichlorooctanal is 1S/C8H14Cl2O/c1-2-3-4-5-6-8(9,10)7-11/h7H,2-6H2,1H31. This indicates that the molecule consists of an eight-carbon chain with two chlorine atoms attached to the second carbon atom, and an aldehyde functional group at the end of the chain1.
Chemical Reactions Analysis
Specific chemical reactions involving 2,2-Dichlorooctanal are not readily available in the literature. However, as an aldehyde, it can be expected to undergo typical aldehyde reactions such as nucleophilic addition and oxidation.Physical And Chemical Properties Analysis
2,2-Dichlorooctanal is a liquid with a purity of 95%1. Further physical and chemical properties such as boiling point, melting point, and solubility are not readily available in the literature.Scientific Research Applications
Environmental Toxicology and Removal
- Toxicity Studies : Research has extensively explored the toxicity and environmental impact of compounds similar to 2,2-Dichlorooctanal, such as 2,4-dichlorophenoxyacetic acid (2,4-D). These studies have focused on the environmental and health risks associated with their use, especially in agriculture (Zuanazzi et al., 2020).
- Phytoremediation : The utilization of bacterial endophytes in plants for the removal of herbicide residues, such as 2,4-dichlorophenoxyacetic acid from contaminated soil and groundwater, has been studied. This approach reduces the levels of toxic herbicide residues in crop plants and is a promising method for environmental remediation (Germaine et al., 2006).
Chemical Properties and Synthesis
- Vapor Pressures and Solubility : Research on compounds like 1,8-dichlorooctane, which shares structural similarities with 2,2-Dichlorooctanal, provides insights into their physical properties such as vapor pressures and aqueous solubility. These properties are crucial for understanding the behavior of these compounds in various environments (Sarraute et al., 2006).2. Synthesis and Reactions : Studies on the synthesis and reactions of related dihaloalkanes provide a foundation for understanding the chemical behavior of 2,2-Dichlorooctanal. For example, the liquid-phase chlorination of olefins with cupric chloride has been investigated, which is relevant to the synthesis pathways of similar compounds (Koyano & Watanabe, 1971).
Applications in Advanced Materials
- Nanotechnology : The development of novel materials, including nanoparticles, is a key area of research. Understanding the interaction of compounds like 2,2-Dichlorooctanal with other materials can be critical in the design and synthesis of new nanomaterials (Cushing et al., 2004).
- Polymer Solar Cells : Additives similar to 2,2-Dichlorooctanal, such as 1,8-dichlorooctane, have been studied for their impact on the morphology of active layer films in polymer solar cells. This research is pivotal for enhancing the efficiency of solar cells and related applications (Zhang et al., 2019).
Safety And Hazards
Specific safety and hazard information for 2,2-Dichlorooctanal is not readily available. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and potential harm.
Future Directions
The future directions of research and applications involving 2,2-Dichlorooctanal are not clearly stated in the available literature. However, dichloro compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science, suggesting potential areas of future exploration3.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
properties
IUPAC Name |
2,2-dichlorooctanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2O/c1-2-3-4-5-6-8(9,10)7-11/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVHNFBPILFQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369174 | |
Record name | 2,2-dichlorooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorooctanal | |
CAS RN |
50735-74-5 | |
Record name | 2,2-dichlorooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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